molecular formula C12H15NO2 B2401828 methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate CAS No. 64124-13-6

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate

Cat. No. B2401828
CAS RN: 64124-13-6
M. Wt: 205.257
InChI Key: UTMZHSWEBBBOKY-LUAWRHEFSA-N
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Description

This compound is an ester with a dimethylamino group attached to a phenyl group. The presence of the dimethylamino group suggests that it could participate in various chemical reactions, particularly those involving nucleophilic substitution .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving methylene-active compounds and bis(dimethylamino)methane .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the ester and dimethylamino functional groups. These groups could impact the compound’s conformation and electronic structure .


Chemical Reactions Analysis

The dimethylamino group in this compound could potentially undergo various chemical reactions. For instance, the oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups has been achieved using molecular iodine as a mild oxidizing agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethylamino group could impact the compound’s solubility, reactivity, and other properties .

Scientific Research Applications

Hydrogel Fabrication

This compound can be used in the fabrication of super-hydrophilic hydrogels . These hydrogels are composed of three-dimensional networks with crosslinked hydrophilic polymer chains and can display dramatic volume changes in response to external environments, such as temperature, pH and certain stimuli . They are crucial for versatility in terms of oil/water separation .

Oil/Water Separation

The compound can be used in the creation of materials for thermo and pH dual-controllable oil/water separation . The separation efficiency remains high after multiple uses, and the materials can be easily cleaned, stored, and reused .

Antibacterial Applications

Quaternized poly (2- (dimethylamino)ethyl methacrylate)-grafted agarose copolymers synthesized from this compound have been studied for their antimicrobial activities . These copolymers can inhibit bacterial adhesion, biofilm formation, and bacterial colonization .

Wound Care

The compound can be used in the development of antibacterial agents for medical and wound care . The antibacterial patches created from these agents can inhibit bacteria growth on contaminated surfaces .

Surface Biofouling Prevention

The compound can be used in the development of antibacterial agents for surface biofouling prevention . These agents can prevent the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces .

Free Radical Polymerization

The compound can be used in free radical polymerization . This is a method of polymerization by which a polymer forms by the successive addition of free radical building blocks .

Safety and Hazards

While specific safety and hazard information for this compound was not found, similar compounds, such as dimethylformamide, can pose risks to the eyes, skin, lungs, liver, and heart .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications. For instance, its interaction with other molecules could be investigated further .

properties

IUPAC Name

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)9-11(12(14)15-3)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMZHSWEBBBOKY-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=CC=CC=C1)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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